molecular formula C15H14BrN3O3 B15109918 N-(4-bromophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide CAS No. 748776-39-8

N-(4-bromophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide

Cat. No.: B15109918
CAS No.: 748776-39-8
M. Wt: 364.19 g/mol
InChI Key: LZKXQYNXYANDOA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide is a synthetic acetamide derivative featuring a 4-bromophenyl group, a phenoxy linker, and a hydrazinecarbonyl substituent.

Properties

CAS No.

748776-39-8

Molecular Formula

C15H14BrN3O3

Molecular Weight

364.19 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide

InChI

InChI=1S/C15H14BrN3O3/c16-10-5-7-11(8-6-10)18-14(20)9-22-13-4-2-1-3-12(13)15(21)19-17/h1-8H,9,17H2,(H,18,20)(H,19,21)

InChI Key

LZKXQYNXYANDOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN)OCC(=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

Biological Activity

N-(4-bromophenyl)-2-[2-(hydrazinecarbonyl)phenoxy]acetamide (CAS No. 748776-39-8) is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group, a phenoxyacetamide moiety, and a hydrazinecarbonyl group. Its molecular formula is C_{15}H_{14BrN_3O_3 with a molecular weight of approximately 364.199 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₄BrN₃O₃
Molecular Weight364.199 g/mol
CAS Number748776-39-8
Purity95%

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro tests have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis, though further research is required to elucidate the precise pathways involved.

Anticancer Properties

Research has suggested that this compound may possess anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound can induce apoptosis through the activation of caspases, leading to programmed cell death in tumor cells. The compound's ability to inhibit cell proliferation was also noted in several assays.

Case Study: Breast Cancer Cells

In a specific case study involving MCF-7 breast cancer cells, treatment with the compound resulted in:

  • Inhibition of cell growth : A dose-dependent response was observed.
  • Induction of apoptosis : Flow cytometry analysis confirmed an increase in early and late apoptotic cells.
  • Molecular Mechanism : The study highlighted the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In animal models, the compound demonstrated a reduction in inflammatory markers, suggesting potential therapeutic applications in conditions such as arthritis or other inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It might interact with various receptors, altering their signaling cascades.
  • Oxidative Stress Induction : By generating reactive oxygen species (ROS), it can lead to oxidative stress in target cells, triggering apoptotic pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogous Compounds

Compound Name (Source) Core Structure Modifications Key Functional Groups
Target Compound N-(4-bromophenyl)acetamide + phenoxy + hydrazinecarbonyl Hydrazide, bromophenyl, phenoxy
Compounds 9e–9h, 10 () N-(4-bromophenyl)acetamide + thiazol-2-one ring with aryl substituents Thiazol-2-one, aryl (methoxy/chloro/nitro)
Compounds 3a–c, 4a–c () N-(4-bromo-3-methylphenyl)acetamide + Schiff base/thiazolidinone Schiff base, thiazolidinone
Compounds 11d–11g () N-(aryl)acetamide + phenoxy-triazole + indole-carbohydrazide Triazole, indole-carbohydrazide
AMC3 () N-(4-bromophenyl)acetamide + pyridinone + methoxyphenyl Pyridinone, methoxyphenyl
Compounds 26–27 () N-(4-bromophenyl)thioacetamide + triazinoindole Thioacetamide, triazinoindole

Key Observations :

  • Thiazole vs. Thiazolidinone: Compounds in and replace the hydrazinecarbonyl group with thiazole or thiazolidinone rings, which enhance rigidity and may improve receptor binding .
  • Triazole and Indole Modifications : and highlight triazole-linked analogs with indole-carbohydrazide groups, which are associated with α-glucosidase inhibition .
  • Pyridinone and Quinazolinone: AMC3 () and ’s quinazolinone derivative introduce heterocyclic systems that modulate FPRs (formyl peptide receptors) or anticancer activity .

Key Insights :

  • Antimicrobial Activity: Thiazolidinones () and Schiff bases exhibit broad-spectrum activity, suggesting the hydrazinecarbonyl group in the target compound may enhance this .
  • Anticancer Potential: Thiadiazole and quinazolinone derivatives () highlight the role of aromatic/heterocyclic substituents in cytotoxicity .

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